1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-tert-Butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. Its structure includes a 4-tert-butylphenyl group at position 1, a 4-methylphenyl substituent at position 3, and a methoxy group at position 8 of the quinoline moiety. Pyrazolo[4,3-c]quinolines are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor ligand affinity .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-18-6-8-19(9-7-18)26-24-17-29-25-15-14-22(32-5)16-23(25)27(24)31(30-26)21-12-10-20(11-13-21)28(2,3)4/h6-17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFBVIMKCAGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the tert-butylphenyl and methoxyphenyl groups through various coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Amino-Substituted Derivatives
Compounds with primary amino groups, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells (IC50 in submicromolar range). These derivatives also suppress iNOS and COX-2 protein expression, comparable to the positive control 1400W .
Fluorine and Halogen-Substituted Derivatives
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (MolWeight: 403.84) demonstrates how halogenation can modulate bioactivity. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes like COX-2 . The target compound’s tert-butyl group, however, provides steric bulk that could hinder interactions in certain binding sites compared to smaller halogens.
Methoxy-Substituted Analogs
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (melting point: 223–225°C) shares a 4-methoxyphenyl group but lacks the pyrazole ring. The target compound’s 8-methoxy group likely enhances electron-donating effects on the quinoline ring, influencing π-π stacking in receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on pyrazolo[4,3-c]quinolines highlight that:
- Electron-donating groups (e.g., -OCH3, -NH2) at position 8 enhance anti-inflammatory activity by stabilizing charge-transfer interactions with iNOS .
- Bulky substituents (e.g., tert-butyl) at position 1 improve metabolic stability but may reduce binding affinity to compact active sites .
- Hydrophobic groups (e.g., 4-methylphenyl) at position 3 optimize logP values for blood-brain barrier penetration, relevant for CNS-targeted therapies .
Data Tables of Key Analogs
Table 1. Structural and Pharmacological Comparison of Selected Pyrazolo[4,3-c]Quinolines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
